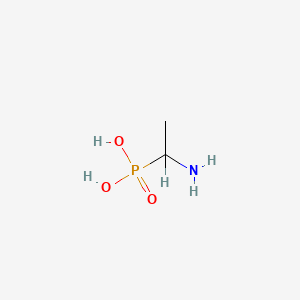

1-Aminoethylphosphonic acid

Description

Historical Context and Significance in Bioisosterism

The journey into the world of phosphonates began with the discovery of 2-aminoethylphosphonic acid in 1959, a naturally occurring phosphonate (B1237965) found in a variety of organisms. This discovery opened the door to the exploration of a new class of organophosphorus compounds with potential biological relevance.

A pivotal concept that underscores the importance of 1-aminoethylphosphonic acid is bioisosterism . This principle in medicinal chemistry involves the substitution of a functional group in a biologically active molecule with another group that has similar physical or chemical properties, with the aim of creating a new compound with improved characteristics. nih.govnih.govdrughunter.com

The replacement of a carboxylic acid group with a phosphonic acid group is a classic example of bioisosteric replacement. nih.govacs.orgopenaccessjournals.com While the two groups differ in terms of their shape, size, and acidity, the phosphonic acid can mimic the carboxylic acid in its ability to interact with biological targets like enzymes and receptors. researchgate.netnih.gov This substitution is a cornerstone of rational drug design, allowing for the modification of a lead compound to enhance its efficacy, selectivity, or metabolic stability. nih.govnih.gov The stability of the carbon-phosphorus (C-P) bond in phosphonates, compared to the ester linkage in some carboxylate derivatives, often makes them more resistant to enzymatic degradation.

Overview of Research Trajectories and Academic Relevance

Research into this compound and its derivatives has followed several key trajectories, highlighting its academic and practical importance. A significant area of investigation is its role as an enzyme inhibitor . ontosight.aiontosight.aitandfonline.com By mimicking natural amino acids, these compounds can act as competitive inhibitors, blocking the active sites of enzymes and disrupting metabolic pathways. researchgate.nettandfonline.com This has made them valuable probes for studying enzyme mechanisms and potential therapeutic agents.

One of the most studied targets is alanine (B10760859) racemase , an enzyme crucial for bacterial cell wall synthesis. ontosight.aiacs.orgnih.govtandfonline.com The (R)-enantiomer of this compound, also known as L-Ala-P, is a potent time-dependent inactivator of this enzyme. acs.orgnih.govrcsb.org It forms a stable complex with the enzyme's cofactor, pyridoxal (B1214274) 5'-phosphate (PLP), effectively shutting down its catalytic activity. acs.orgnih.govrcsb.org This has positioned this compound and its derivatives as promising candidates for the development of new antibacterial agents. nih.govchemicalbook.com

Another enzyme of interest is urease , which is implicated in infections caused by bacteria like Helicobacter pylori. ontosight.ai this compound has been investigated as a potential inhibitor of this enzyme. ontosight.ainih.gov

Beyond its role as an enzyme inhibitor, this compound has been explored for its applications in agriculture . Research has shown its potential as a plant growth regulator and a fungicide. cymitquimica.comontosight.aiontosight.ai

Furthermore, this compound serves as a versatile building block in organic synthesis . ontosight.ai It is used as a precursor for creating more complex phosphonic acid derivatives and phosphonopeptides, which are peptides where one or more amino acid residues are replaced by an aminophosphonic acid. nih.govmdpi.com These peptidomimetics often exhibit enhanced biological activity and stability compared to their natural counterparts. The synthesis of this compound itself has been a subject of extensive research, with various methods developed to produce this valuable compound. researchgate.netmdpi.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₈NO₃P | ontosight.ainih.govnih.govcymitquimica.com |

| Molecular Weight | 125.06 g/mol | nih.govnih.govcymitquimica.com |

| Appearance | White to light yellow crystalline powder | cymitquimica.comcymitquimica.com |

| IUPAC Name | (1-Aminoethyl)phosphonic acid | nih.gov |

| CAS Number | 6323-97-3 (for the racemate) | ontosight.ainih.gov |

| (S)-isomer CAS | 66068-76-6 | nih.gov |

| (R)-isomer CAS | 60687-36-7 | chemicalbook.com |

| Melting Point | >290 °C (decomposes) | chemicalbook.com |

Spectroscopic and Structural Data Highlights

| Data Type | Key Findings | Source(s) |

| ¹H NMR | Spectra available for DL-1-(Aminoethyl)phosphonic acid. | chemicalbook.comscispace.comacs.org |

| IR Spectroscopy | Characteristic peaks for P=O, P-O, and N-H groups have been identified. | scispace.comacs.orgpsu.edu |

| Mass Spectrometry | Mass spectral data is available in public databases. | nih.gov |

| Crystal Structure | The crystal structure of the (R)-isomer has been determined, revealing a zwitterionic form with extensive hydrogen bonding. The structure of alanine racemase in complex with (R)-1-aminoethylphosphonic acid has been solved at 1.6 Å resolution. | researchgate.netnih.govrcsb.orgrsc.orgtandfonline.com |

Research on Enzyme Inhibition by this compound

| Enzyme | Organism/System | Type of Inhibition | Key Findings | Source(s) |

| Alanine Racemase | Gram-positive bacteria, Bacillus anthracis | Time-dependent, inactivator | The (R)-isomer (L-Ala-P) forms a stable external aldimine with the PLP cofactor, inactivating the enzyme. | ontosight.aiacs.orgnih.govrcsb.orgresearchgate.net |

| Urease | Sporosarcina pasteurii, Proteus mirabilis | Potential inhibitor | Investigated for its inhibitory activity against bacterial ureases. | ontosight.ainih.gov |

| Other Enzymes | Various | Competitive inhibitor | Aminophosphonic acids, in general, act as competitive inhibitors of enzymes involved in amino acid metabolism. | researchgate.nettandfonline.com |

Overview of Synthesis Methods for this compound

| Synthesis Approach | Description | Source(s) |

| Kabachnik-Fields Reaction | A three-component reaction involving an amine, a carbonyl compound, and a dialkyl phosphite (B83602). This is a common method for preparing α-aminophosphonates. | researchgate.net |

| From Aminoacetaldehyde | Reaction of aminoacetaldehyde with phosphorous acid or phosphonic acid, followed by oxidation. | ontosight.ai |

| From 2H-Azirines | Nucleophilic addition of alcohols or thiols to 2H-azirine-phosphonates. | mdpi.com |

| Asymmetric Synthesis | Various methods have been developed to produce specific enantiomers (R or S) of this compound. | ontosight.ai |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-aminoethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO3P/c1-2(3)7(4,5)6/h2H,3H2,1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQSKEDQPSEGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346480 | |

| Record name | 1-(Aminoethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Acros Organics MSDS] | |

| Record name | 1-Aminoethylphosphonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6323-97-3 | |

| Record name | 1-(Aminoethyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6323-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Aminoethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Aminoethyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOETHYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5P74040W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemistry and Enantiomeric Considerations in Research

Racemic and Enantiomerically Pure Forms of 1-Aminoethylphosphonic Acid

This compound can be studied as a racemic mixture, which contains equal amounts of both its left-handed and right-handed enantiomers. However, to understand its specific biological effects, researchers often isolate and study the enantiomerically pure forms: (R)-(−)-1-Aminoethylphosphonic acid and (S)-(+)-1-Aminoethylphosphonic acid. nih.govnih.gov The biological activity of such aminophosphonic acids is known to be dependent on the absolute configuration of the stereogenic α-carbon atom. nih.gov

The (R)-enantiomer of this compound, also referred to in some literature as L-Ala-P, is a synthetic analogue of L-alanine. nih.gov This specific stereoisomer has been identified as a potent, time-dependent inactivator of alanine (B10760859) racemase, an enzyme crucial for bacterial cell wall synthesis. nih.gov Research has demonstrated that (R)-(−)-1-Aminoethylphosphonic acid exhibits antibacterial activity, a property directly linked to its ability to inhibit this enzyme in Gram-positive bacteria. nih.gov

The (S)-enantiomer, also known as D-(+)-1-Aminoethylphosphonic acid or D-Ala(P), is the mirror image of the (R)-form. nih.govsigmaaldrich.com It is a primary amino compound and a member of the phosphonic acid family. nih.gov Its distinct stereochemistry dictates a different interaction with chiral biological molecules compared to its (R)-counterpart.

| Property | (R)-(−)-1-Aminoethylphosphonic Acid | (S)-(+)-1-Aminoethylphosphonic Acid |

|---|---|---|

| Synonyms | L-1-Aminoethylphosphonic acid; L-Ala-P | D-(+)-1-Aminoethylphosphonic acid; D-Ala(P) |

| CAS Number | Not explicitly found in search results | 66068-76-6 |

| Molecular Formula | C₂H₈NO₃P | C₂H₈NO₃P |

| Molecular Weight | 125.06 g/mol | 125.06 g/mol |

| Optical Activity | Levo-rotatory (-) | Dextro-rotatory (+); [α]20/D +4.8° (c = 5 in H₂O) |

Impact of Stereochemistry on Biological Activity and Specificity

Stereochemistry is a fundamental concept in pharmacology and biochemistry because biological systems, such as enzymes and receptors, are inherently chiral. acs.org The spatial arrangement of atoms in a molecule determines how it fits into the binding site of a protein. Consequently, enantiomers of a chiral compound often exhibit significantly different biological activities. nih.govacs.org

The interaction of this compound with alanine racemase is a clear example of stereospecificity. Alanine racemase is an enzyme that contains a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor and is responsible for the interconversion of L-alanine and D-alanine, a key step in peptidoglycan biosynthesis in bacteria. nih.gov

Research has shown that the (R)-enantiomer of this compound is an effective inhibitor of this enzyme. nih.gov The mechanism of inhibition involves the formation of a stable external aldimine with the PLP cofactor in the enzyme's active site. nih.gov The phosphonate (B1237965) group of the (R)-enantiomer then interacts with critical amino acid residues within the active site, rendering them unable to participate in the catalytic reaction. nih.gov This binding appears to misalign the complex for the necessary proton abstraction step, leading to potent and lasting inactivation of the enzyme. nih.gov This high degree of specificity, where one enantiomer is a potent inhibitor while the other is not, underscores the critical role of stereochemistry in designing targeted enzyme inhibitors. nih.govtandfonline.com

| Enantiomer | Target Enzyme | Observed Biological Effect | Mechanism of Action |

|---|---|---|---|

| (R)-(−)-1-Aminoethylphosphonic Acid | Alanine Racemase (from Gram-positive bacteria) | Time-dependent inactivation; Antibacterial activity. nih.gov | Forms a stable external aldimine with the PLP cofactor, with the phosphonate group interacting with catalytic residues, preventing catalysis. nih.gov |

| (S)-(+)-1-Aminoethylphosphonic Acid | Alanine Racemase | Significantly less effective or inactive as an inhibitor compared to the (R)-enantiomer. | Does not bind to the active site in the correct orientation for stable complex formation and inactivation. |

Synthetic Methodologies and Chemical Derivatization for Academic Studies

Chemical Synthesis Routes for 1-Aminoethylphosphonic Acid

This compound, a phosphonic acid analog of the amino acid alanine (B10760859), is a compound of significant interest in medicinal and agricultural chemistry. ontosight.aifrontierspartnerships.org Its synthesis has been approached through various chemical strategies, ranging from classical reactions to more advanced, large-scale methodologies.

The synthesis of this compound and its derivatives can be accomplished through several established chemical routes. One common method involves the reaction of an amine, an aldehyde or ketone, and a phosphorus source, such as dialkyl phosphites, in what is known as the Kabachnik-Fields reaction. researchgate.net This one-pot, three-component condensation provides a convenient and efficient pathway to α-aminophosphonates. researchgate.net

Another fundamental approach to synthesizing the parent compound, this compound, involves the reaction of aminoacetaldehyde with phosphorous acid, followed by an oxidation step. ontosight.ai This method utilizes simple precursors to construct the aminoethylphosphonic acid backbone. ontosight.ai The chemical structure, featuring both an acidic phosphonic acid group and a basic amino group, makes it a versatile starting material for more complex derivatives. ontosight.ai

The development of large-scale synthesis methods is crucial for the practical application of this compound derivatives, particularly in the pharmaceutical field. A notable example is the synthesis of the potent antibacterial agent Alafosfalin (B1664488) (L-Ala-L-Ala(P)), a dipeptide containing an L-1-aminoethylphosphonic acid residue at the C-terminus. researchgate.netnih.gov Methods have been described for the large-scale production of this phosphonodipeptide, which is recognized for its ability to inhibit bacterial cell-wall biosynthesis. researchgate.netnih.gov These strategies often involve the coupling of protected amino acids with the this compound moiety, requiring efficient and scalable procedures to be viable.

Enantioselective Synthesis of Optically Active this compound Enantiomers

The biological activity of many chiral compounds, including this compound, is often specific to one of its enantiomers (R or S configuration). nih.gov For instance, the L-stereochemistry (S-configuration) is generally required for the antibacterial activity of phosphonodipeptides like Alafosfalin. nih.gov Consequently, the development of enantioselective synthetic methods to produce optically pure enantiomers is a significant area of research.

Several strategies have been successfully employed:

Chemical Resolution: This classic method involves the separation of a racemic mixture of this compound derivatives. One approach is the use of a chiral resolving agent, such as dibenzoyl-L-tartaric anhydride, to form diastereomeric salts that can be separated by crystallization. ehu.es Another successful method involves the use of natural alkaloids like quinine (B1679958) to resolve racemic N-Cbz protected this compound. beilstein-journals.org

Enzymatic Resolution: Enzymes can provide high enantioselectivity. The kinetic resolution of racemic N-acyl-α-aminoalkylphosphonates has been achieved using enzymes like Penicillin G acylase, which selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted, optically active form. mdpi.com While effective, a primary limitation of this method is a maximum theoretical yield of 50% for the desired enantiomer. mdpi.com

Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer. Organocatalytic methods have emerged as a powerful tool. For example, the enantioselective hydrophosphonylation of imines can be catalyzed by chiral catalysts. ehu.es Another advanced method involves the reaction of 1-(N-acylamino)alkylphosphonium salts with dimethyl phosphite (B83602) under phase-transfer catalysis (PTC) using chiral catalysts derived from quinine, which can produce enantiomerically enriched α-aminoethylphosphonates with high yields and enantiomeric excess. mdpi.comnih.gov Biocatalytic methods using microorganisms have also been explored; for instance, Rhodotorula toruloides has been used for the deracemization of a racemic mixture, yielding pure (R)-1-aminoethylphosphonic acid. nih.gov

| Method | Description | Key Reagents/Catalysts | Typical Outcome |

|---|---|---|---|

| Chemical Resolution | Separation of a racemic mixture via diastereomer formation. | Quinine, Dibenzoyl-L-tartaric anhydride | Separation of (R) and (S) enantiomers. ehu.esbeilstein-journals.org |

| Enzymatic Resolution | Enzyme-catalyzed kinetic resolution of a racemic mixture. | Penicillin G acylase | Provides one enantiomer with high enantiomeric excess, but with a maximum 50% yield. mdpi.com |

| Asymmetric Synthesis | Direct synthesis of an enantiomerically enriched product. | Chiral Phase-Transfer Catalysts (e.g., quinine derivatives) | High yield (e.g., 84%) and high enantiomeric excess (e.g., 84% ee). mdpi.comnih.gov |

| Biocatalysis | Use of microorganisms to selectively convert one enantiomer. | Rhodotorula toruloides | Can produce a single, pure enantiomer (e.g., (R)-1-aminoethylphosphonic acid with 100% ee). nih.gov |

Synthesis of Phosphonopeptide Conjugates

Phosphonopeptides are analogs of natural peptides where an amide bond is replaced by a phosphonate (B1237965) or phosphonamidate linkage. mdpi.com Those containing this compound have been extensively studied as enzyme inhibitors and antibacterial agents. nih.govmdpi.com

The synthesis of these conjugates typically involves the formation of a peptide bond between the amino group of an amino acid ester and the phosphonic acid group of this compound, or more commonly, a phosphonamidate bond. A general and widely used method for creating the phosphonamidate bond is the phosphonylation of amino acid esters with N-protected 1-aminoalkylphosphonochloridates. mdpi.com These phosphonochloridates are reactive intermediates prepared from the corresponding phosphonic acid monoesters using chlorinating agents like thionyl chloride. beilstein-journals.orgmdpi.com

For example, the synthesis of N-[(1-aminoethyl)hydroxyphosphinyl]-D-alanine, an inhibitor of the VanX enzyme, was achieved by coupling N-Cbz protected methyl 1-aminoethylphosphonochloridate with methyl D-alaninate. mdpi.com Another established coupling method for synthesizing phosphonodipeptides utilizes standard peptide coupling reagents like N-hydroxybenztriazole (HOBt) and dicyclohexylcarbodiimide (B1669883) (DCC). tandfonline.com

| Phosphonopeptide Conjugate | Synthetic Goal/Application | Key Synthetic Step |

|---|---|---|

| Alafosfalin (L-Ala-L-Ala(P)) | Antibacterial agent. researchgate.netnih.gov | Coupling of L-Alanine to L-1-aminoethylphosphonic acid. nih.gov |

| N-[(1-aminoethyl)hydroxyphosphinyl]-D-alanine | Inhibitor of VanX enzyme. mdpi.com | Coupling of N-Cbz protected methyl 1-aminoethylphosphonochloridate with methyl D-alaninate. mdpi.com |

| Sar-L-Nva-L-Nva-L-Ala(P) | Stabilized phosphonooligopeptide with broad antibacterial spectrum. nih.gov | Stepwise peptide coupling to build the oligopeptide chain. nih.gov |

| L-Ala-L-Phe(P) | Antibacterial agent. nih.gov | Coupling of L-Alanine to the phosphonate analog of L-Phenylalanine. nih.gov |

Development of this compound Derivatives and Analogs

To explore structure-activity relationships and develop compounds with improved properties, numerous derivatives and analogs of this compound have been synthesized. These modifications can target the amino group, the phosphonic acid group, or the ethyl backbone.

One important class of derivatives is the phosphonodepsipeptides, which are considered more stable analogs of phosphonopeptides. beilstein-journals.org In these molecules, a phosphonate ester linkage replaces the more labile phosphonamidate bond. Their synthesis can be achieved by coupling an N-protected 1-aminoethylphosphonochloridate with a hydroxy ester, such as benzyl (B1604629) lactate. beilstein-journals.org

Another area of development involves the synthesis of simple derivatives of (1-aminoethyl)phosphonic acid diaryl esters. nih.gov These compounds, which are phosphonic analogs of alanine, can be diversified at the N-terminus and the ester groups. Such modifications have been explored to create inhibitors for enzymes like acylpeptide hydrolase, which has been proposed as a target for developing potential anticancer agents. nih.gov Furthermore, a variety of α-aminophosphine oxides and phosphonates can be synthesized through the addition of oxygen and sulfur nucleophiles to 2H-azirine derivatives, leading to a range of structurally diverse analogs. nih.gov

Structural Elucidation and Computational Characterization in Academic Research

Crystallographic Studies of 1-Aminoethylphosphonic Acid and its Complexes

Crystallographic techniques, particularly single-crystal X-ray diffraction, have been instrumental in determining the precise three-dimensional structure of this compound and its complexes in the solid state.

Single-crystal X-ray diffraction studies have revealed that this compound exists in a zwitterionic form in the crystalline state, with a proton transferred from the phosphonic acid group to the amino group, forming an ammonium (B1175870) phosphonate (B1237965). tandfonline.com The molecule typically adopts a staggered conformation along the P-C bond. tandfonline.com

The crystal structures of various aminophosphonic acids and their derivatives have been determined, providing a basis for understanding their molecular geometry. For instance, the crystal structure of (R)-2-amino-1-hydroxyethylphosphonic acid was determined to be in the orthorhombic noncentrosymmetric space group P212121. mdpi.com This analysis confirmed its (R)-configuration and zwitterionic nature in the solid state. mdpi.com Similarly, the crystal structure of an alanine (B10760859) racemase from Bacillus anthracis has been resolved both in the presence and absence of (R)-1-aminoethylphosphonic acid, offering insights into its inhibitory mechanism. nih.gov

The crystallographic data for several related compounds have been documented, contributing to a broader understanding of this class of molecules. mdpi.comtandfonline.com

Table 1: Crystallographic Data for Selected Aminophosphonic Acid Derivatives

| Compound | Crystal System | Space Group | Reference |

| (R)-2-Amino-1-hydroxyethylphosphonic acid | Orthorhombic | P212121 | mdpi.com |

| 1-Amino-1-methylethylphosphonic acid monohydrate | Orthorhombic | Pna21 | researchgate.net |

| (1-Aminopropyl)phosphonic acid | Monoclinic | P21/c | tandfonline.com |

| O,O-diethyl-N-N′-ethylene-bis-phenylmethylphosphonate | Triclinic | P1 | tandfonline.com |

A defining feature of the crystalline structure of this compound and its analogs is the extensive network of intermolecular hydrogen bonds. tandfonline.commdpi.com These interactions play a crucial role in stabilizing the crystal lattice.

In the crystal structure of this compound, strong O-H···O hydrogen bonds link the molecules into chains. tandfonline.com These chains are further interconnected by weaker N-H···O interactions, creating a three-dimensional network. tandfonline.com The phosphonate group's oxygen atoms act as hydrogen bond acceptors, while the ammonium group and the P-OH group serve as donors. tandfonline.commdpi.com

Advanced Spectroscopic Characterization

Spectroscopic methods are vital for confirming the structure of this compound and for analyzing its vibrational modes.

Infrared (IR) and Raman spectroscopy have been employed to study the vibrational properties of this compound and related compounds. scirp.orgacs.org The vibrational spectra are complex due to the various functional groups present. The assignments of the experimental bands are often supported by theoretical calculations, such as those using Density Functional Theory (DFT). scirp.orgacs.orgscirp.org

The IR spectrum of compounds like (R)-2-amino-1-hydroxyethylphosphonic acid shows characteristic bands corresponding to O-H and N-H stretching vibrations. mdpi.com Theoretical studies combined with experimental data have allowed for detailed vibrational analyses, including the assignment of normal vibration modes. scirp.orgscirp.org These studies provide insights into the molecular structure in different phases, such as in the gas phase and in aqueous solution. scirp.orgscirp.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound in solution. 1H, 13C, and 31P NMR are commonly used. mdpi.comnih.gov

31P NMR: The chemical shift in 31P NMR is particularly informative for phosphonates. For (R)-(-)-1-aminoethylphosphonic acid, a 31P NMR signal is observed at approximately 23.05 ppm in an alkaline soil extract. lincoln.ac.nz NMR-controlled titrations have been used to study the dissociation equilibria of aminophosphonic acids by monitoring the change in the 31P chemical shift with pH. nih.gov

NMR data for various aminophosphonic acids and their derivatives are available in public databases and research articles, aiding in their identification and characterization. nih.govnih.gov

Table 2: Representative NMR Data for this compound Derivatives Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

| Nucleus | Compound | Chemical Shift (ppm) | Reference |

| 31P | (R)-(-)-1-Aminoethylphosphonic acid | 23.05 | lincoln.ac.nz |

| 31P | 2-Aminoethylphosphonic acid | 20.72 | lincoln.ac.nz |

Theoretical and Quantum Chemical Investigations

Theoretical and quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for complementing experimental findings and providing deeper insights into the properties of this compound. scirp.orgnih.govsciepub.com

These computational methods are used to:

Optimize the molecular geometry in the gas phase and in solution. scirp.orgnih.gov

Predict vibrational frequencies to aid in the assignment of experimental IR and Raman spectra. scirp.orgacs.org

Calculate NMR chemical shifts, which can be compared with experimental data for structural validation. nih.gov

Analyze electronic properties such as molecular electrostatic potentials, atomic charges, and dipole moments to understand intermolecular interactions. scirp.org

Investigate reaction mechanisms and the stability of reaction intermediates. mdpi.com

For example, DFT calculations at the B3LYP/6-31G(d,p) level have been used to study the structures and reactivity of α-aminophosphonate derivatives. nih.gov These theoretical studies are crucial for understanding the structure-property relationships of these compounds at a molecular level. sciepub.com

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), provide profound insights into its intrinsic molecular properties. nih.gov

Researchers utilize DFT to optimize the molecule's geometry, predicting key structural parameters like bond lengths, bond angles, and dihedral angles. These calculations are fundamental in understanding the spatial arrangement of the amino, methyl, and phosphonic acid groups. Beyond geometry, DFT is instrumental in characterizing the electronic landscape of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). nih.gov The difference between these energies, known as the HOMO-LUMO energy gap (ΔE_gap), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

Further electronic properties, such as global hardness (η), global softness (σ), absolute electronegativity (χ), and the electrophilicity index (ω), are also computed to build a comprehensive profile of the molecule's reactivity. nih.gov These quantum chemical descriptors help in predicting how this compound will interact with other molecules, which is particularly relevant for understanding its role in biological systems. For instance, studies on related α-aminophosphonates have used DFT to establish a link between these quantum descriptors and potential inhibitory activities. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| ΔE_gap (E_LUMO - E_HOMO) | HOMO-LUMO Energy Gap | Relates to chemical reactivity and stability. nih.gov |

| Global Hardness (η) | Resistance to change in electron distribution | Measures molecular stability. nih.gov |

| Electronegativity (χ) | The power to attract electrons | Governs charge transfer in reactions. nih.gov |

Solvation Effects and Zwitterionic State Analysis in Aqueous Media

In biological systems, this compound exists in an aqueous environment. The presence of water molecules significantly influences its structure and charge distribution. Computational studies investigate these influences through solvation models, such as the integral equation formalism of the polarizable continuum model (IEFPCM). scirp.org These models simulate the solvent as a continuous medium, allowing for the analysis of the molecule's behavior in solution.

Research has shown that while the neutral form may be stable in the gas phase, the zwitterionic state is significantly stabilized in polar solvents like water. semanticscholar.orgmdpi.com This stabilization arises from favorable electrostatic interactions, including hydrogen bonding, between the charged groups of the zwitterion and the surrounding water molecules. mdpi.com The analysis of these interactions, along with calculated parameters like solvation energies and dipole moments, confirms the predominance of the zwitterionic form in aqueous media, which is the biologically relevant state. scirp.org

| Phase | Predominant Form | Key Stabilizing Factors |

|---|---|---|

| Gas Phase | Neutral (non-ionic) | Intrinsic molecular structure. mdpi.com |

| Aqueous Solution | Zwitterionic | Solvation energy, hydrogen bonding with water. scirp.orgmdpi.com |

| Solid Crystal | Zwitterionic | Intermolecular hydrogen bonding in the crystal lattice. mdpi.com |

Molecular Dynamics Simulations

While DFT calculations provide a static picture of the molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. For this compound and its derivatives, MD is a valuable tool for understanding conformational flexibility and interactions with its environment, such as solvent molecules or biological macromolecules like enzymes.

For example, MD simulations have been employed to study how related phosphonates interact within the active sites of enzymes. researchgate.net These simulations can reveal the specific hydrogen bonds and hydrophobic interactions that stabilize the molecule within a binding pocket, providing a mechanistic basis for its biological activity. vulcanchem.com In studies of phosphonopeptides, MD can predict the affinity of different analogues for their targets by analyzing the stability of the enzyme-inhibitor complex over time. researchgate.netvulcanchem.com

Biological Activity and Mechanisms of Action

Enzyme Inhibition Studies

The antibacterial effects of 1-aminoethylphosphonic acid are largely attributed to its ability to inhibit enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

Alanine (B10760859) racemase (Alr) is a crucial bacterial enzyme that catalyzes the reversible conversion of L-alanine to D-alanine. D-alanine is an essential building block for peptidoglycan synthesis, making alanine racemase an attractive target for antimicrobial agents. This compound is a potent inhibitor of this enzyme, particularly those from Gram-positive bacteria. brandeis.edunih.govnih.gov

The inhibition of alanine racemase by this compound is a time-dependent process that occurs via a two-step reaction pathway. nih.govdrugbank.com Initially, the inhibitor binds to the enzyme in a weak, reversible, competitive manner. drugbank.comresearchgate.net This is followed by a slow isomerization to a stable, stoichiometric, noncovalent enzyme-inhibitor complex. drugbank.comresearchgate.net This complex dissociates extremely slowly, with a reported half-time of approximately 25 days for the enzyme from Bacillus stearothermophilus, leading to potent inactivation. drugbank.comresearchgate.net

The inactivation is effective because the phosphonate (B1237965) group of the inhibitor interacts with catalytic residues in the active site. brandeis.edunih.govacs.org This interaction renders the residues unavailable for the normal catalytic process of proton abstraction, thereby halting the racemization of alanine. brandeis.edunih.govacs.org The inhibition is characterized as reversible and competitive in Gram-negative organisms like Escherichia coli and Pseudomonas aeruginosa, but time-dependent and irreversible in Gram-positive organisms such as Staphylococcus aureus and Streptococcus faecalis. nih.gov

Alanine racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. wikipedia.org The catalytic cycle involves the formation of a Schiff base (aldimine) between the amino group of the substrate (alanine) and the aldehyde group of the PLP cofactor. drugbank.comwikipedia.org this compound mimics this process by forming a stable external aldimine with the enzyme-bound PLP. brandeis.edunih.govacs.org The presence of this protonated aldimine has been conclusively demonstrated by low-temperature, solid-state 15N NMR spectroscopy of the enzyme-inhibitor complex. nih.gov Unlike the native substrate, this aldimine intermediate is not efficiently racemized or hydrolyzed, effectively trapping the enzyme in an inactive state. brandeis.edunih.govacs.org This stability is a key factor in the potent inactivation of the enzyme. brandeis.edunih.gov

Studies on alanine racemase from Bacillus stearothermophilus have investigated the inhibitory effects of both D and L isomers of this compound. drugbank.comresearchgate.net Both enantiomers act as time-dependent inhibitors of the enzyme. drugbank.com The process involves an initial weak, competitive binding followed by a slow isomerization to a long-lived, inhibited enzyme complex. drugbank.comresearchgate.net This indicates that the enzyme can bind both isomers, leading to a similar mechanism of time-dependent inactivation.

| Parameter | Value | Enzyme Source |

| Initial Binding (KI) | 1 mM | Bacillus stearothermophilus Alanine Racemase |

| Inactivation Rate (kinact) | 6-9 min-1 | Bacillus stearothermophilus Alanine Racemase |

| Dissociation Half-Time | ~25 days | Bacillus stearothermophilus Alanine Racemase |

This table presents kinetic parameters for the inhibition of Alanine Racemase by 1-aminoethylphosphonate isomers. drugbank.comresearchgate.net

The structural basis for the inhibition of alanine racemase by this compound has been elucidated through X-ray crystallography of the enzyme-inhibitor complex from Geobacillus stearothermophilus at a resolution of 1.6 Å. brandeis.edunih.govacs.org The crystal structure reveals that upon forming the external aldimine with PLP, the inhibitor induces a significant conformational change. The cofactor derivative tilts outward from the protein by approximately 20 degrees compared to its position in the native internal aldimine. brandeis.edunih.govacs.org

Crucially, the phosphonate group of the inhibitor is positioned to form hydrogen bonds with four amino acid residues and two water molecules within the active site. brandeis.edunih.govacs.org This extensive interaction with putative catalytic residues locks them in place, preventing them from participating in the deprotonation/reprotonation steps of the racemization reaction. brandeis.edunih.gov Furthermore, the aldimine formed with this compound appears to be improperly aligned for efficient proton abstraction from its alpha-carbon, further contributing to the stability of the inhibited complex. brandeis.edunih.govacs.org

A secondary target for this compound is D-Ala-D-Ala synthetase (also known as D-Ala-D-Ala ligase), the enzyme that catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-Ala-D-Ala dipeptide, another essential precursor for peptidoglycan synthesis. nih.govnih.gov

Inhibition of D-Ala-D-Ala ligase from Salmonella typhimurium by D-(1-aminoethyl)phosphonic acid is time-dependent and requires the presence of ATP. nih.gov The inhibitor initially binds competitively with respect to D-alanine and then forms a slowly dissociating inhibitory complex. nih.gov This complex consists of the enzyme, the inhibitor, and ATP in equilibrium with the enzyme, inhibitor, phosphate, and ADP. nih.gov

| Inhibitor | Parameter | Value | Enzyme Source |

| D-(1-aminoethyl)phosphonic acid | Ki | 0.5 mM | S. typhimurium D-Ala-D-Ala Ligase |

| kon | 27 M-1s-1 | S. typhimurium D-Ala-D-Ala Ligase | |

| t1/2 (regain of activity) | 1.73 min | S. typhimurium D-Ala-D-Ala Ligase |

This table summarizes the kinetic data for the inhibition of D-Ala-D-Ala Ligase by D-(1-aminoethyl)phosphonic acid. nih.gov

Studies have also shown that derivatives of this compound can inhibit the D-Ala-D-Ala ligase from Streptococcus faecalis. nih.gov

Urease Inhibition

While direct studies on this compound as a urease inhibitor are limited, research into structurally similar aminophosphonic and aminophosphinic acids provides strong evidence for its potential in this area. N-substituted derivatives of aminomethylphosphonic acid, a close analog, have been designed and synthesized as urease inhibitors. These compounds act as transition state analogues, mimicking the tetrahedral intermediate of urea (B33335) hydrolysis catalyzed by the nickel-containing active site of urease.

The inhibitory effectiveness of these related compounds is highlighted in the following table:

| Compound | Target Urease | Inhibition Constant (Ki) |

| N,N-dimethyl aminomethane-P-methylphosphinic acid | Bacillus pasteurii | 0.62 ± 0.09 µM |

| N,N-dimethyl aminomethylphosphonic acid | Bacillus pasteurii | 13 ± 0.8 µM |

These findings suggest that the phosphonic acid moiety is a key feature for interacting with the urease active site, indicating that this compound could serve as a scaffold for the development of novel urease inhibitors.

Phosphatase and Protease Regulation

The influence of this compound on phosphatases and proteases is primarily observed through the actions of its derivatives.

Protease Regulation: Diaryl esters of 1-aminoalkylphosphonates have been identified as effective and specific irreversible inhibitors of serine proteases. researchgate.netresearchgate.net These derivatives act as transition state analogs, forming a stable covalent bond with the catalytic serine residue in the active site of the protease. researchgate.net This mechanism of action is highly specific to serine proteases, with no significant activity against cysteine, threonine, aspartyl, or metalloproteases. researchgate.net The versatility of these phosphonate derivatives allows for modifications that can target a wide range of serine proteases involved in various physiological and pathological processes. nih.gov

Phosphatase Regulation: Current scientific literature does not provide significant details on the direct regulation of phosphatase activity by this compound. While protein phosphatases are crucial for cellular signaling and are regulated by various molecules, a specific regulatory role for this compound has not been established in the available research.

Inhibition of Angiotensin-Converting Enzyme

The potential for this compound and its derivatives to inhibit Angiotensin-Converting Enzyme (ACE) is rooted in the established role of phosphorus-containing compounds as ACE inhibitors. The phosphinyl group is one of the key functional groups known to bind to the zinc ion in the active site of ACE, which is crucial for its catalytic activity. mdpi.com

Research has shown that tripeptides containing a terminal phosphonic acid analog of tyrosine are potent, naturally occurring inhibitors of human ACE. nih.govacs.org In these molecules, the phosphonate group serves as a zinc-binding pharmacophore. nih.gov While these potent inhibitors are structurally more complex than this compound, the findings underscore the importance of the phosphonate moiety for ACE inhibition. The inhibitory activity of various phosphorus-containing compounds against ACE is summarized below:

| Compound Type | Example | Potency |

| Phosphonamide | R-CH2-P(O)(OH)-NH-CH(CH3)-CO-Pro | 50% inhibition at 7 nM |

| Phosphoramidate | Nα-Phosphoryl-L-alanyl-L-proline | Ki of 1.4 nM nih.gov |

| Phosphonate-containing tripeptide | K-26 | Potent inhibitor nih.gov |

These data suggest that while this compound itself may not be a highly potent ACE inhibitor, it represents a fundamental structural element that can be incorporated into larger molecules to achieve significant inhibitory activity.

Interaction with Pyruvate (B1213749) Kinase

Based on the available scientific literature, there is no direct evidence to suggest a significant interaction between this compound and pyruvate kinase. Studies on related phosphonate and phosphinate compounds have shown inhibitory effects on the pyruvate dehydrogenase complex, an enzyme distinct from pyruvate kinase. nih.govnih.gov For instance, the transamination product of 1-aminoethylphosphinate, acetylphosphinate, is a potent inhibitor of the pyruvate dehydrogenase complex. nih.gov However, this activity does not extend to pyruvate kinase. Therefore, a direct regulatory or inhibitory role of this compound on pyruvate kinase is not supported by current research findings.

Antimicrobial Research Applications

Inhibition of Bacterial Cell Wall Biosynthesis

The most well-documented biological activity of this compound is its role as an inhibitor of bacterial cell wall biosynthesis. This compound, often delivered in the form of a prodrug such as the dipeptide alafosfalin (B1664488) (L-alanyl-L-1-aminoethylphosphonic acid), is actively transported into bacterial cells via peptide permeases. Once inside the cell, intracellular peptidases cleave the prodrug, releasing this compound.

The primary intracellular target of this compound is alanine racemase. This enzyme is essential for the conversion of L-alanine to D-alanine, a critical component for the synthesis of the peptidoglycan layer of the bacterial cell wall. By inhibiting alanine racemase, this compound depletes the intracellular pool of D-alanine. This, in turn, halts the synthesis of the UDP-N-acetylmuramyl-pentapeptide precursor, leading to the accumulation of incomplete cell wall components like UDP-N-acetylmuramyl-tripeptide. The disruption of peptidoglycan synthesis weakens the bacterial cell wall, ultimately leading to cell lysis and death.

The inhibition of alanine racemase by this compound can be either reversible and competitive, as seen in Gram-negative bacteria like Escherichia coli, or irreversible in a time-dependent manner, as observed in Gram-positive organisms such as Staphylococcus aureus.

Bacterial Uptake Mechanisms of this compound and its Phosphonopeptides

The antibacterial efficacy of this compound is critically dependent on its delivery into the bacterial cell. As a small, charged molecule, it does not readily diffuse across the bacterial membrane. Instead, its activity is realized through a "Trojan horse" strategy, wherein it is masked within larger phosphonopeptide structures, such as alafosfalin (L-alanyl-L-1-aminoethylphosphonic acid), which are recognized and transported by bacterial systems.

Phosphonopeptides, which are peptide mimetics, exploit the natural peptide transport systems of bacteria to gain entry into the cytoplasm. nih.gov These compounds are actively transported into bacterial cells by stereospecific peptide permeases located in the cytoplasmic membrane. asm.org Studies in Escherichia coli have shown that phosphonodipeptides are accumulated through a process that appears to involve multiple permeases. Competition studies indicate these dipeptides have a low affinity for the oligopeptide transport system, suggesting they utilize distinct dipeptide permease pathways. amanote.com The transport is stereospecific, with a general requirement for L-stereochemistry in both amino acid components for efficient uptake. eagri.org

Once the phosphonopeptide has been successfully transported into the bacterial cytoplasm, it is rapidly hydrolyzed by intracellular aminopeptidases. nih.gov This enzymatic cleavage breaks the peptide bond, releasing the active metabolite, L-1-aminoethylphosphonic acid. nih.gov This mechanism allows for the rapid accumulation of the active compound inside susceptible bacterial cells to concentrations that can be 100- to 1,000-fold higher than that of the parent phosphonopeptide in the external medium. nih.gov The primary intracellular target of the released this compound is alanine racemase, an essential enzyme for the synthesis of D-alanine, a key component of the bacterial cell wall peptidoglycan. nih.gov By inhibiting this enzyme, the compound effectively disrupts cell wall biosynthesis, leading to bacterial cell death. nih.gov

Antibacterial Spectrum and Efficacy Studies

Phosphonopeptides containing this compound exhibit a broad spectrum of antibacterial activity, encompassing both Gram-positive and Gram-negative bacteria. nih.gov The specific spectrum and potency can be significantly influenced by the amino acid residue attached to the this compound moiety. For instance, the parent dipeptide alafosfalin shows activity against a range of organisms, but variations in the N-terminal amino acid can broaden this spectrum. nih.gov Replacing the L-alanyl residue in alafosfalin with other amino acids has yielded derivatives, such as L-norvalyl-L-1-aminoethylphosphonic acid, with an extended spectrum that includes activity against Pseudomonas aeruginosa. nih.govnih.gov Furthermore, phosphonooligopeptides can possess an even broader in vitro antibacterial spectrum than their dipeptide precursors, showing good activity against organisms like Haemophilus influenzae, Streptococcus faecalis, and Streptococcus pneumoniae. nih.gov

| Bacterial Species | Gram Stain | General In Vitro Activity Level |

|---|---|---|

| Escherichia coli | Negative | Active |

| Serratia marcescens | Negative | Active |

| Pseudomonas aeruginosa | Negative | Active (with specific derivatives like Nva-Ala(P)) |

| Proteus mirabilis | Negative | Active |

| Haemophilus influenzae | Negative | Active (oligopeptide derivatives) |

| Staphylococcus aureus | Positive | Active |

| Streptococcus faecalis | Positive | Active (oligopeptide derivatives) |

| Streptococcus pneumoniae | Positive | Active (oligopeptide derivatives) |

Synergy with Existing Antimicrobial Agents

A significant characteristic of phosphonopeptides based on this compound is their ability to act synergistically with other antimicrobial agents, particularly those that also target the bacterial cell wall. Research has demonstrated a potent synergistic interaction between the phosphonopeptide L-norvalyl-L-1-aminoethylphosphonic acid and the β-lactam antibiotic nocardicin A. nih.gov This combination has shown strong synergy against a wide range of Gram-negative bacteria, including clinical isolates of Pseudomonas aeruginosa, Proteus mirabilis, and Serratia marcescens, both in vitro and in in vivo mouse septicemia models. nih.govnih.gov The mechanism of this synergy is described as strongly bacteriolytic. nih.govnih.gov This synergistic property enhances the therapeutic potential of both compounds, resulting in a broader spectrum of activity and increased efficacy against challenging pathogens. nih.gov

| Bacterial Species | Observed Effect of Combination | Study Type |

|---|---|---|

| Pseudomonas aeruginosa | Potent Synergy | In Vitro & In Vivo |

| Proteus mirabilis | Synergy | In Vitro & In Vivo |

| Indole-positive Proteus spp. | Synergy | In Vitro & In Vivo |

| Serratia marcescens | Synergy | In Vitro & In Vivo |

Other Biological Activities and Pharmacological Investigations

Plant Growth Regulation and Herbicidal Effects

The biological activities of this compound are primarily documented in the context of its antimicrobial properties. While its structural similarity to amino acids and the known biological activities of other organophosphonate compounds suggest potential applications in agriculture, direct and extensive research on this compound as a plant growth regulator or herbicide is not widely reported in scientific literature.

Modulation of Neurotransmitter Systems

Research into the biological activity of this compound and its structural analogs has revealed potential interactions with neurotransmitter systems, particularly the glutamate (B1630785) system. Aminophosphonic acid derivatives are recognized for their capacity to act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. wikipedia.orgrjraap.com Over-activation of NMDA receptors is implicated in various neurological conditions, making antagonists valuable subjects of investigation. rjraap.comwikipedia.org

While direct studies on this compound's activity at the NMDA receptor are not extensively detailed in current literature, the broader class of compounds to which it belongs has demonstrated significant antagonist activity. For instance, compounds incorporating a phosphonic acid moiety have shown potent and selective antagonism at NMDA receptors. Examples include EAA-090 (2-[8,9-dioxo-2, 6-diazabicyclo[5.2.0]non-1(7)-en2-yl]ethylphosphonic acid) and EAB-318 (R-alpha-amino-5-chloro-1-(phosphonomethyl)-1H-benzimidazole-2-propanoic acid hydrochloride), which have been shown to inhibit NMDA-activated currents in rat hippocampal neurons. echinobase.org Another example is LY235959 [(-)-6-phosphonomethyl-deca-hydroisoquinoline-3-carboxylic acid], a competitive NMDA receptor antagonist. nih.gov These findings underscore the importance of the phosphonic acid group in the design of NMDA receptor antagonists. The mechanism of action involves these compounds binding to the receptor, thereby inhibiting its activation by the neurotransmitter glutamate and its co-agonist, glycine (B1666218) or D-serine. rjraap.comwikipedia.org

Investigation of Anticancer Potential

The structural similarity of α-aminophosphonates to α-amino acids has prompted significant investigation into their potential as anticancer agents. nih.gov The hypothesis is that these compounds could act as antimetabolites, interfering with metabolic pathways essential for cancer cell proliferation. A growing body of research has demonstrated the cytotoxic and cytostatic effects of various α-aminophosphonic acid derivatives against a range of human cancer cell lines. nih.govmdpi.com

Several studies have reported the in vitro efficacy of novel aminophosphonate derivatives. For example, a series of α-aminophosphonates based on a pyrazole (B372694) moiety displayed potent cytotoxic activity against Colorectal carcinoma (HCT-116) and Epidermoid Carcinoma (HEP2) cell lines. nih.gov Another study detailed the cytostatic effects of phosphinoylmethyl-aminophosphonate derivatives on breast adenocarcinoma (MDA-MB-231) and prostate carcinoma (PC-3) cells. nih.gov The research indicates that even minor structural modifications to these compounds can significantly impact their biological activity. researchgate.net

The table below summarizes the cytotoxic activity of selected α-aminophosphonate derivatives against various human cancer cell lines, as demonstrated by their half-maximal inhibitory concentration (IC50) values.

| Compound Type | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Phosphinoylmethyl-aminophosphonate 2e | PC-3 | Prostate Adenocarcinoma | 29.4 | nih.gov |

| Phosphinoylmethyl-aminophosphonate 2d | MDA-MB-231 | Breast Adenocarcinoma | 45.8 | nih.gov |

| Phosphonoylmethyl-aminophosphonate 2b | A431 | Epidermoid Carcinoma | 53.2 | nih.gov |

| Phosphinoylmethyl-aminophosphonate 2e | MDA-MB-231 | Breast Adenocarcinoma | 55.1 | nih.gov |

| Pyrazole-based aminophosphonate 2a | HCT-116 | Colorectal Carcinoma | 13.26 | nih.gov |

| Pyrazole-based aminophosphonate 2d | HCT-116 | Colorectal Carcinoma | 12.12 | nih.gov |

| Pyrazole-based aminophosphonate 4b | HEP2 | Epidermoid Carcinoma | 11.45 | nih.gov |

Analgesic Activity of Related Phosphonopeptides

The exploration of peptides and their analogs for analgesic properties is a significant area of pharmaceutical research. mdpi.com Phosphonopeptides, which are peptide mimetics where a carboxylic acid group is replaced by a phosphonic acid moiety, have been synthesized and evaluated for various biological activities. nih.gov These compounds are of interest due to their potential to act as enzyme inhibitors. nih.gov

Specifically, phosphonodipeptides containing this compound have been successfully synthesized. nih.gov A notable example is alaphosphin (B1204427) (L-alanyl-L-1-aminoethylphosphonic acid), which has been extensively studied for its antibacterial properties. nih.govnih.gov The mechanism of alaphosphin involves its transport into bacterial cells, where it is cleaved to release this compound, which then inhibits alanine racemase, an enzyme crucial for bacterial cell wall synthesis. nih.gov

While the synthesis and antibacterial action of phosphonopeptides containing this compound are well-documented, their potential analgesic or antinociceptive effects are not extensively reported in the available scientific literature. The broader field of peptide-based analgesics is vast, with many natural and synthetic peptides demonstrating potent pain-relieving effects through various mechanisms, including interaction with opioid receptors. mdpi.com However, specific studies linking phosphonopeptides derived from this compound to pain modulation pathways are currently limited.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Enzyme Inhibitory Potency

The primary mechanism of action for 1-aminoethylphosphonic acid and its derivatives is the inhibition of key bacterial enzymes, most notably alanine (B10760859) racemase, which is essential for peptidoglycan synthesis in the bacterial cell wall. The structure of these compounds is designed to mimic the transition state of the natural substrate, L-alanine.

Research into the SAR of these compounds has demonstrated that the integrity of the this compound moiety is crucial for potent enzyme inhibition. Modifications to this core structure often lead to a significant decrease or complete loss of antibacterial activity. For instance, in studies of alafosfalin (B1664488) (L-alanyl-L-1-aminoethylphosphonic acid), alterations to the L-1-aminoethylphosphonic acid (L-Ala(P)) portion of the molecule generally result in reduced efficacy.

While most changes to the L-Ala(P) moiety are detrimental, some substitutions have been found to yield weakly active compounds. For example, replacing the methyl group with larger residues to create phosphonate (B1237965) analogues of L-phenylalanine or L-serine results in molecules with diminished, but still present, antibacterial properties. Furthermore, phosphono dipeptides containing a phosphonic acid analogue of α-methylalanine have shown in vitro activity, particularly against Escherichia coli and Serratia marcenscens, although they are generally less potent than their counterparts based on this compound. This suggests that while the core scaffold is optimized for alanine racemase, some flexibility exists for interacting with the enzyme's active site.

| Structural Modification of this compound Moiety | Relative Enzyme Inhibitory Potency | Key Research Finding |

|---|---|---|

| Unmodified L-1-Aminoethylphosphonic acid (in Alafosfalin) | High | Serves as the benchmark for potent antibacterial activity due to effective inhibition of alanine racemase. |

| Substitution with L-Phenylalanine phosphonate analogue | Low | Leads to weakly active compounds, indicating that larger side chains are not well-tolerated in the enzyme's active site. |

| Substitution with L-Serine phosphonate analogue | Low | Similar to the phenylalanine analogue, this modification results in a significant loss of antibacterial potency. |

| Substitution with α-Methylalanine phosphonate analogue | Moderate to Low | These analogues exhibit some activity but are generally less potent than those with the standard this compound structure. |

Impact of Peptide Conjugation on Antimicrobial Activity and Selectivity

This compound is often utilized in the form of phosphonopeptides, where it is linked to one or more amino acids. This conjugation is a critical strategy to facilitate its transport into bacterial cells via peptide permease systems. Once inside the cell, peptidases cleave the peptide bond, releasing the active this compound to inhibit its target enzymes.

The choice of the amino acid(s) conjugated to this compound has a profound impact on the antimicrobial spectrum and potency. Systematic variations of the N-terminal amino acid in dipeptide structures have shown that replacing the L-alanine in alafosfalin with other L-amino acids can lead to compounds with broader antibacterial spectra and increased potency. For instance, certain dipeptides with alternatives to the L-alanyl residue have demonstrated activity against Pseudomonas aeruginosa.

Extending the peptide chain to form oligopeptides can further enhance the in vitro antibacterial spectrum. Phosphonooligopeptides, such as those derived from more active phosphonodipeptides, have shown good activity against an extended range of organisms, including Haemophilus influenzae, Streptococcus faecalis, and Streptococcus pneumoniae. For example, di-alanyl fosfalin has demonstrated potent activity against glycopeptide-resistant isolates of Enterococcus faecalis and Enterococcus faecium.

| Peptide Conjugate | Bacterial Strain | MIC50 (mg/L) | MIC90 (mg/L) |

|---|---|---|---|

| Alafosfalin | Carbapenemase-producing Enterobacterales (CPE) | 1 | 4 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | - | 8 | |

| Di-alanyl fosfalin | Glycopeptide-resistant Enterococcus faecalis | - | 0.5 |

| Glycopeptide-resistant Enterococcus faecium | - | 2 |

Data from Marrs et al., 2020.

Enantiomeric Configuration and Biological Efficacy

The stereochemistry of this compound is a critical determinant of its biological activity. The molecule contains a chiral center at the carbon atom bonded to the amino and phosphonic acid groups, leading to the existence of (R)- and (S)-enantiomers. Research has consistently shown that the biological efficacy of this compound and its peptide derivatives is highly dependent on the stereochemical configuration.

Specifically, the (R)-enantiomer of this compound, which corresponds to the L-configuration of alanine (L-Ala-P), is the biologically active form. This enantiomer acts as a time-dependent inactivator of alanine racemases from Gram-positive bacteria. The (R)-enantiomer forms a stable external aldimine with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the enzyme's active site, which is not efficiently processed, leading to potent inhibition.

In the context of phosphonopeptides like alafosfalin, an L-stereochemistry is generally required for both the amino acid component and the this compound moiety to achieve significant antibacterial activity. This stereospecificity underscores the precise molecular recognition required for both the transport of the phosphonopeptide into the bacterial cell and the subsequent inhibition of the target enzyme. The (S)-enantiomer, corresponding to D-alanine, is significantly less active or inactive.

| Enantiomer of this compound | Corresponding Amino Acid Configuration | Relative Biological Efficacy (Alanine Racemase Inhibition) | Key Research Finding |

|---|---|---|---|

| (R)-1-Aminoethylphosphonic acid | L-alanine | High | Acts as a time-dependent, potent inactivator of alanine racemase by forming a stable complex with the PLP cofactor. |

| (S)-1-Aminoethylphosphonic acid | D-alanine | Low to Inactive | Does not effectively inhibit alanine racemase, highlighting the strict stereochemical requirements of the enzyme's active site. |

Biochemical Pathways and Metabolic Interactions

Role in Amino Acid Metabolism and Transport Analogues

1-Aminoethylphosphonic acid is a synthetic compound that serves as a structural analogue of the proteinogenic amino acid, L-alanine. nih.govacs.org In this capacity, it acts as an antagonist in amino acid metabolism by mimicking alanine (B10760859) and interacting with metabolic pathways that utilize the natural amino acid. tandfonline.com Its structural similarity, where a tetrahedral phosphonic acid group replaces the planar carboxylic group of alanine, allows it to be recognized by enzymes and transport systems involved in alanine metabolism. nih.govacs.org

The compound's role as an amino acid analogue is particularly evident in its transport into bacterial cells. While the transport of free this compound has been studied, it is most effectively transported into bacteria as part of a dipeptide mimetic, L-alanyl-L-1-aminoethylphosphonic acid, also known as alaphosphin (B1204427). nih.govtandfonline.com This molecule is actively transported into bacterial cells by stereospecific peptide permeases, which mistake it for a natural dipeptide. nih.govtandfonline.com Once inside the cell, intracellular aminopeptidases hydrolyze the peptide bond, releasing this compound. nih.govtandfonline.com This "Trojan horse" strategy allows the alanine mimetic to accumulate within susceptible cells to concentrations 100- to 1,000-fold higher than the external precursor peptide. nih.gov

| Organism(s) | Transport Mechanism | Key Finding | Reference |

|---|---|---|---|

| Gram-negative and Gram-positive bacteria | Active transport via stereospecific peptide permeases | Alaphosphin is transported into cells and cleaved by peptidases to release this compound. | nih.gov |

| Escherichia coli, Pseudomonas aeruginosa | Peptide transport systems | The released this compound acts as a competitive inhibitor of alanine racemase. | nih.gov |

| Staphylococcus aureus, Streptococcus faecalis | Peptide transport systems | The released this compound acts as an irreversible inhibitor of alanine racemase. | nih.gov |

Interplay with Cellular Components and Metabolic Enzymes

The primary intracellular target of this compound is alanine racemase (Alr, EC 5.1.1.1), a crucial bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine. nih.govtandfonline.com D-alanine is an essential component for the synthesis of the peptidoglycan layer of the bacterial cell wall. tandfonline.com By inhibiting this enzyme, this compound disrupts cell wall biosynthesis. nih.govnih.gov

The mechanism of inhibition differs between bacterial types. In Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, the inhibition is reversible and competitive. nih.gov In contrast, in Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, it acts as a time-dependent, irreversible inactivator. nih.govnih.gov

Detailed structural studies have revealed the basis for this potent inhibition. This compound forms a stable external aldimine with the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. nih.govacs.org In this conformation, the phosphonate (B1237965) group interacts with key catalytic residues in the active site, making them unavailable for the normal catalytic reaction. nih.govacs.org This aldimine is also improperly aligned for the necessary Cα proton abstraction, further contributing to the stability of the complex and the inactivation of the enzyme. nih.govacs.org

A potential secondary target for this compound is UDP-N-acetylmuramyl-L-alanine synthetase (MurC, EC 6.3.2.8), another enzyme involved in the early stages of peptidoglycan synthesis. nih.gov

| Enzyme | Organism Type | Mechanism of Interaction | Outcome | Reference |

|---|---|---|---|---|

| Alanine Racemase (EC 5.1.1.1) | Gram-positive bacteria (S. aureus, S. faecalis) | Time-dependent irreversible inhibition; forms a stable external aldimine with PLP cofactor. | Enzyme inactivation, disruption of peptidoglycan synthesis. | nih.govnih.gov |

| Alanine Racemase (EC 5.1.1.1) | Gram-negative bacteria (E. coli, P. aeruginosa) | Reversible competitive inhibition. | Reduced enzyme activity. | nih.gov |

| UDP-N-acetylmuramyl-L-alanine synthetase (EC 6.3.2.8) | Bacteria | Inhibition (secondary target). | Disruption of peptidoglycan synthesis. | nih.gov |

Biological Fate of this compound in Organisms

The biological fate of this compound is primarily understood in the context of its action within bacteria. Following its release from the alaphosphin dipeptide, the compound accumulates in the cytoplasm. nih.gov In certain susceptible Gram-negative organisms, evidence suggests that this compound is not immediately degraded but is instead incorporated into a metabolite, which has been tentatively identified as uridine diphosphate-N-acetylmuramyl-aminoethylphosphonate. nih.gov This indicates an interaction with the peptidoglycan synthesis pathway beyond simple enzyme inhibition.

While the specific catabolic pathway for this compound has not been fully elucidated, the degradation of other, more common aminophosphonates in microorganisms provides a likely model. Many bacteria possess catabolic pathways to utilize aminophosphonates as a source of phosphorus. acs.orgacs.org For instance, the breakdown of 2-aminoethylphosphonate (AEP) often begins with a transamination reaction catalyzed by a PLP-dependent aminotransferase (like PhnW) to form phosphonoacetaldehyde. acs.orgacs.org This intermediate is then cleaved by a hydrolase (phosphonatase, like PhnX) to yield acetaldehyde and inorganic phosphate. acs.orgacs.org An alternative oxidative pathway for AEP degradation also exists, proceeding through a (R)-1-hydroxy-2-aminoethylphosphonate intermediate. acs.org It is plausible that this compound, once its inhibitory action is overcome or if the cell adapts, could be processed by similar enzymatic machinery, ultimately leading to the cleavage of the stable carbon-phosphorus bond and the release of inorganic phosphate.

Q & A

Q. What synthetic methodologies are commonly employed for 1-aminoethylphosphonic acid, and how do they differ in efficiency and product purity?

this compound is synthesized via two primary routes:

- Hypophosphorous acid addition : Acetaldehyde reacts with hypophosphorous acid in the presence of diphenylmethylamine hydrochloride, followed by HCl treatment and purification via ion exchange chromatography .

- Biotransformation : Fungal platforms (e.g., Rhodotorula toruloides) resolve racemic mixtures through oxidative deamination, achieving up to 100% enantiomeric excess (e.e.) for the (R)-enantiomer .

Key differences: Chemical synthesis offers higher yields (~56%) but requires chiral resolution, whereas biocatalysis provides direct enantiomeric enrichment but with variable e.e. (40–100%) depending on substrate structure .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- 31P NMR : Essential for tracking phosphorus-containing intermediates and confirming bioconversion efficiency. Chemical shifts (e.g., δ 26.1 ppm for tosylated derivatives) distinguish structural isomers .

- Mass spectrometry (ESI+) : Validates molecular weights (e.g., m/z 302.0231 for sodium adducts) .

- Optical rotation : Determines absolute configuration using specific rotation values (e.g., [α]D^578 = −15.4° for (R)-enantiomer) .

Advanced Research Questions

Q. How does the stereochemical outcome of biocatalytic deracemization vary with substrate structure, and what mechanistic insights explain this?

R. toruloides preferentially oxidizes (S)-enantiomers, enriching (R)-1-aminoethylphosphonic acid (100% e.e.), but selectivity diminishes with bulkier substrates (e.g., 51% e.e. for (R)-1-amino-2-phenylethylphosphonic acid). This is attributed to steric hindrance in the enzyme active site, which accommodates smaller substrates more effectively . Control experiments (substrate-free and enzyme-free conditions) confirm enzymatic specificity .

Q. What experimental strategies optimize enantiomeric excess (e.e.) in biotransformation processes?

- Substrate engineering : Linear alkyl chains (e.g., ethyl) enhance e.e. compared to branched or aromatic groups .

- Reaction duration : Prolonged bioconversion (4–7 days) increases e.e. but risks side reactions (e.g., overoxidation) .

- pH modulation : Alkaline conditions (pH 10–11) stabilize intermediates during derivatization (e.g., tosylation) .

Q. How does this compound inhibit enzymes like alanine racemase, and what structural analogs enhance potency?

this compound mimics the tetrahedral transition state of alanine racemase, forming a stable external aldimine complex (Kd = 0.2 μM). Modifications such as phosphonate-to-thiophosphonate substitution or aromatic substitutions (e.g., phenylmethyl groups) improve binding affinity by 10–100×, as shown in kinetic assays and X-ray crystallography .

Q. What contradictions exist in reported e.e. values for biocatalytically derived this compound, and how are they resolved?

Discrepancies arise from:

- Strain variability : Different Rhodotorula strains exhibit varying oxidase activities .

- Analytical methods : 31P NMR may underestimate e.e. due to signal overlap, whereas chiral HPLC or optical rotation provides higher accuracy .

Resolution: Triplicate experiments with internal standards (e.g., control substrates) improve reproducibility .

Q. How do protecting groups influence the reactivity of this compound in peptide analog synthesis?

- N-terminal protection : Fmoc, Boc, and Z groups prevent unwanted side reactions during peptide coupling. Fmoc offers orthogonality in solid-phase synthesis .

- Phosphonite protection : Esters (e.g., diphenylmethyl) stabilize the phosphonate moiety but require acidic cleavage (HCl/EtOH), which may degrade sensitive substrates .

Methodological Tables

Q. Table 1. Biocatalytic Performance of R. toruloides on Aminophosphonates

| Substrate | e.e. (%) | Absolute Configuration | Key Condition |

|---|---|---|---|

| This compound | 100 | (R) | pH 6.11, 4-day reaction |

| 1-Amino-2-phenylethylphosphonic acid | 51 | (R) | pH 6.11, 7-day reaction |

| 1-Amino-1-phenylmethylphosphonic acid | 73 | (S) | pH 2.0, 4-day reaction |

| Source: Adapted from |

Q. Table 2. Synthetic Routes for this compound

| Method | Yield (%) | Purity (e.e. %) | Key Limitation |

|---|---|---|---|

| Hypophosphorous acid | 56 | Requires resolution | Low enantioselectivity |

| Biocatalysis | 30–45 | 40–100 | Substrate-specific efficiency |

| Source: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|